3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde
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Overview
Description
3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound features a furan ring and an oxolane ring, making it a unique structure in organic chemistry. It is primarily used in research and development, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of furan derivatives with oxolane derivatives under controlled conditions. One common method includes the use of a furan-3-ylmethyl halide reacting with oxolane-3-carbaldehyde in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3-(Furan-3-ylmethyl)oxolane-3-carboxylic acid
Reduction: 3-(Furan-3-ylmethyl)oxolane-3-methanol
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Furaldehyde: A simpler compound with a furan ring and an aldehyde group.
Furan-2-carbaldehyde: Another furan derivative with an aldehyde group at the 2-position.
Oxolane-3-carbaldehyde: A compound with an oxolane ring and an aldehyde group.
Uniqueness
3-(Furan-3-ylmethyl)oxolane-3-carbaldehyde is unique due to the presence of both a furan and an oxolane ring in its structure. This dual-ring system provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(furan-3-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H12O3/c11-7-10(2-4-13-8-10)5-9-1-3-12-6-9/h1,3,6-7H,2,4-5,8H2 |
InChI Key |
YVBCCGBPAUETNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=COC=C2)C=O |
Origin of Product |
United States |
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